molecular formula C22H18F3N3O10 B13092376 (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)

(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate)

Katalognummer: B13092376
Molekulargewicht: 541.4 g/mol
InChI-Schlüssel: BEUSXTJFSNEHDV-SWAJYTQSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring, a trifluoroacetamido group, and two nitrobenzoate groups. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) typically involves multiple steps. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the trifluoroacetamido group and the nitrobenzoate groups. Each step requires specific reagents and conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) can undergo various chemical reactions, including:

    Oxidation: The nitrobenzoate groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific functional groups and stereochemistry.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as enzyme inhibitors or drug candidates for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with proteins or enzymes, while the nitrobenzoate groups can participate in redox reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-chlorobenzoate): Similar structure but with chlorobenzoate groups instead of nitrobenzoate groups.

    (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-methoxybenzoate): Contains methoxybenzoate groups instead of nitrobenzoate groups.

Uniqueness

The presence of both trifluoroacetamido and nitrobenzoate groups in (4S,5S,6S)-6-Methyl-4-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-2,5-diyl bis(4-nitrobenzoate) makes it unique compared to similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C22H18F3N3O10

Molekulargewicht

541.4 g/mol

IUPAC-Name

[(4S,5S,6S)-6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate

InChI

InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31)/t11-,16-,17?,18+/m0/s1

InChI-Schlüssel

BEUSXTJFSNEHDV-SWAJYTQSSA-N

Isomerische SMILES

C[C@H]1[C@H]([C@H](CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.